Site-Specific Conjugation Homogeneity: diSPhMC Enables Uniform DAR=4 ADC Product vs. Stochastic Maleimide Conjugation
The diSPhMC head group enables site-specific disulfide re-bridging conjugation, producing a homogeneous ADC population with a drug-to-antibody ratio (DAR) of exactly 4 [1][2]. In contrast, conventional maleimide-based linkers (e.g., MC-VC-PABC-MMAE) rely on stochastic conjugation to interchain cysteine thiols, generating heterogeneous mixtures with DAR species ranging from 0 to 8, which require additional purification and exhibit variable pharmacokinetics [3].
| Evidence Dimension | ADC Conjugation Homogeneity (Drug-to-Antibody Ratio Distribution) |
|---|---|
| Target Compound Data | DAR=4 homogeneous product |
| Comparator Or Baseline | Stochastic maleimide conjugation (DAR 0-8 mixture) |
| Quantified Difference | Eliminates DAR heterogeneity; single uniform species vs. mixed distribution |
| Conditions | Conjugation to trastuzumab interchain disulfides via diSPhMC disulfide stapling [1][2] |
Why This Matters
Homogeneous DAR simplifies ADC characterization, improves batch-to-batch consistency, and reduces regulatory burden compared to heterogeneous ADC mixtures.
- [1] Ait Mohamed Amar I, et al. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate. Eur J Med Chem. 2022;229:114063. View Source
- [2] ADCdb. Antibody-drug Conjugate Information: TTZ-Mc-NPV-MMAE. ADC ID: DRG0SIGYC. Accessed 2026. View Source
- [3] Jin Y, et al. Synthesis, characterization, and targeted chemotherapy of SCT200-linker-monomethyl auristatin E conjugates. Eur J Med Chem. 2021;215:113279. View Source
